Methyl 4-chlorobutanimidate hydrochloride

描述

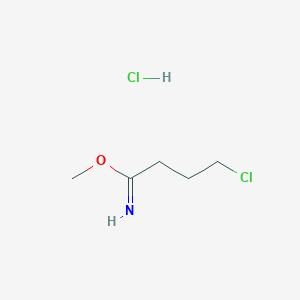

Methyl 4-chlorobutanimidate hydrochloride is an organic compound with the molecular formula C5H11Cl2NO It is a derivative of butanimidate, featuring a methyl ester group and a chlorine atom attached to the butane chain

准备方法

Synthetic Routes and Reaction Conditions: Methyl 4-chlorobutanimidate hydrochloride can be synthesized through the reaction of methyl 4-chlorobutanoate with an appropriate amine under acidic conditions. One common method involves the reaction of methyl 4-chlorobutanoate with 2,2-dimethoxyethanamine, followed by intramolecular cyclization in an acidic medium to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

化学反应分析

Types of Reactions: Methyl 4-chlorobutanimidate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Cyclization Reactions: The compound can undergo intramolecular cyclization to form heterocyclic structures, such as pyrroloimidazoles.

Common Reagents and Conditions:

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Acidic Medium: Cyclization reactions often require an acidic medium to facilitate the formation of heterocyclic structures.

Major Products:

Substituted Derivatives: Products formed from substitution reactions.

Heterocyclic Compounds: Products formed from cyclization reactions, such as pyrroloimidazoles.

科学研究应用

Methyl 4-chlorobutanimidate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, synthesizing methods, and associated case studies, supported by comprehensive data.

Synthesis of Pyrrolo[1,2-a]imidazoles

One significant application of this compound is in the synthesis of pyrrolo[1,2-a]imidazoles. The compound can react with various amines to form substituted pyrrolo derivatives through cyclization processes. For instance, the reaction with 2,2-dimethoxyethanamine leads to the formation of 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride, which subsequently undergoes intramolecular cyclization to yield 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .

Pharmaceutical Intermediates

This compound serves as an important intermediate in the synthesis of various pharmaceuticals, including antibiotics and antiparasitic agents. The compound's ability to facilitate key reactions makes it a valuable building block in drug discovery and development.

Synthetic Methodology

The synthesis of this compound itself can be achieved through several methods involving the chlorination of gamma-butyrolactone followed by subsequent reactions with methanol and amines. These methods often emphasize mild reaction conditions and environmentally friendly processes .

Case Study 1: Synthesis Efficiency

A study demonstrated that this compound could be synthesized efficiently using a method that minimizes waste and maximizes yield. The reaction conditions were optimized to achieve high purity and yield (up to 94.5%) while reducing hazardous byproducts typically associated with traditional methods .

Case Study 2: Cyclization Reactions

Another research highlighted the effectiveness of this compound in cyclization reactions leading to novel pyrrolo derivatives. The resulting compounds exhibited promising biological activities, suggesting potential applications in drug development for treating various diseases .

Case Study 3: Environmental Impact

Research also focused on the environmental implications of synthesizing this compound. The methodologies developed aimed at reducing toxic waste and improving overall sustainability in chemical processes, aligning with contemporary green chemistry principles .

Table 1: Comparison of Synthesis Methods

| Method Description | Yield (%) | Environmental Impact | Reaction Conditions |

|---|---|---|---|

| Chlorination of gamma-butyrolactone | 70-95 | High waste | 20-50 °C |

| Phosphorus trichloride method | 94.5 | Low waste | Mild conditions |

| Traditional zinc chloride catalysis | 60-95 | High waste | Pressurized conditions |

Table 2: Biological Activities of Synthesized Compounds

作用机制

The mechanism of action of methyl 4-chlorobutanimidate hydrochloride involves its reactivity towards nucleophiles and its ability to undergo cyclization reactions. The compound’s chlorine atom is a good leaving group, making it susceptible to nucleophilic attack. In acidic conditions, the compound can cyclize to form stable heterocyclic structures, which can interact with various molecular targets in biological systems .

相似化合物的比较

Methyl 4-chlorobutanoate: A precursor in the synthesis of methyl 4-chlorobutanimidate hydrochloride.

Pyrroloimidazoles: Heterocyclic compounds formed from the cyclization of this compound.

Uniqueness: this compound is unique due to its ability to undergo both substitution and cyclization reactions, making it a versatile intermediate in organic synthesis

生物活性

Methyl 4-chlorobutanimidate hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure

The molecular formula of this compound is C5H10ClN·HCl. The structure features a chlorinated butanamide derivative, which is significant for its biological interactions.

This compound is believed to function primarily as an inhibitor of specific enzymes involved in metabolic pathways. Its structural features allow it to interact with active sites on target proteins, potentially leading to the modulation of various biochemical processes.

Enzyme Inhibition

Research indicates that this compound may inhibit enzymes such as glycogen synthase kinase 3 (GSK3), which is implicated in numerous diseases, including cancer and neurodegenerative disorders. Selective inhibition of GSK3α over GSK3β has been noted, suggesting a potential for reduced off-target effects compared to non-selective inhibitors .

Antiproliferative Effects

In vitro studies have shown that compounds similar to this compound exhibit antiproliferative activity against various cancer cell lines. For instance, derivatives with similar functional groups have demonstrated IC50 values in the low micromolar range, indicating significant growth inhibition in tumor cells .

Study on Cancer Cell Lines

A study conducted on multiple cancer cell lines revealed that this compound exhibited dose-dependent inhibition of cell proliferation. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing an IC50 value of approximately 50 µM in both cases. These results suggest its potential as a lead compound for anticancer drug development.

Neuroprotective Properties

Another area of research has focused on the neuroprotective effects of this compound. In animal models of neurodegeneration, administration of the compound led to improved cognitive function and reduced neuronal death, possibly through its action on GSK3 signaling pathways .

Data Table: Biological Activity Summary

常见问题

Q. Basic: What are the key synthetic routes and reaction conditions for preparing methyl 4-chlorobutanimidate hydrochloride?

This compound is synthesized via nucleophilic substitution reactions. One method involves reacting 4-chlorobutanenitrile with methanol under acidic conditions (HCl gas) to form the imidate ester, followed by isolation of the hydrochloride salt. Critical parameters include maintaining anhydrous conditions to prevent hydrolysis and controlling reaction temperature (0–5°C) to minimize side reactions like over-alkylation .

Methodological Tip :

- Use stoichiometric HCl in methanol to protonate the intermediate imidate.

- Monitor reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase.

Q. Basic: How is this compound characterized analytically?

Key characterization techniques include:

- 1H NMR : Peaks at δ 2.65 (s, 3H, CH3), δ 3.50–3.70 (m, 2H, CH2Cl), and δ 4.10–4.30 (m, 2H, OCH2) .

- Melting Point : 177–178°C (decomposition observed above 180°C) .

- Mass Spectrometry : Molecular ion peak at m/z 168.6 (M+H)+ confirms the molecular formula C5H9ClNO·HCl.

Data Validation :

- Cross-reference NMR shifts with computational models (e.g., ChemDraw) to resolve ambiguities in overlapping signals.

Q. Advanced: How does this compound participate in heterocyclic synthesis?

The compound serves as a precursor for synthesizing dihydropyrrolo[1,2-a]imidazoles. For example:

- React with 2,2-dimethoxyethanamine in dichloromethane (DCM) at 0°C, followed by heating to 60°C to form 4-chloro-N-(2,2-dimethoxyethyl)butanimidamide hydrochloride.

- Acid-mediated cyclization (e.g., formic acid) yields 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole .

Mechanistic Insight :

- The chloro group facilitates intramolecular nucleophilic attack, forming the five-membered ring.

- Optimize cyclization by adjusting acid strength (e.g., HCl vs. HCOOH) and reaction time (3–5 hours) .

Q. Advanced: How to resolve contradictions in reported yields for cyclization reactions involving this compound?

Discrepancies in yields (e.g., 40–75%) may arise from:

- Impurity Profiles : Residual moisture or unreacted starting materials can inhibit cyclization. Purify intermediates via recrystallization (ethanol/water) .

- Catalyst Selection : Tertiary amines (e.g., Et3N) improve reaction efficiency by scavenging HCl, but excess amounts may deprotonate intermediates. Use 1.1 equivalents of Et3N .

- Solvent Effects : Polar aprotic solvents (e.g., DCM) enhance reactivity compared to THF.

Troubleshooting :

- Conduct kinetic studies using in-situ FTIR to identify rate-limiting steps.

Q. Basic: What safety protocols are recommended for handling this compound?

While specific toxicological data are limited, general precautions include:

- PPE : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods due to potential HCl vapor release during reactions.

- Storage : Keep in a desiccator at 2–8°C to prevent hygroscopic degradation .

Q. Advanced: How does the electronic nature of the chloro group influence reactivity in nucleophilic substitutions?

The electron-withdrawing chloro group enhances the electrophilicity of the adjacent carbon, facilitating nucleophilic attack by amines or alkoxides. Computational studies (DFT) show a partial positive charge (+0.32) on the β-carbon, making it susceptible to SN2 mechanisms .

Experimental Design :

- Compare reactivity with non-chlorinated analogs (e.g., methyl butanimidate) to quantify the chloro group’s impact.

Q. Basic: What are common impurities in this compound, and how are they controlled?

- Byproducts : Hydrolysis products (e.g., 4-chlorobutanamide) from residual moisture.

- Control Methods :

Q. Advanced: What strategies optimize scalability for multi-step syntheses using this compound?

属性

IUPAC Name |

methyl 4-chlorobutanimidate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-8-5(7)3-2-4-6;/h7H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMWHQDHZAVRAJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=N)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70505916 | |

| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77570-15-1 | |

| Record name | Butanimidic acid, 4-chloro-, methyl ester, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77570-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-chlorobutanimidate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70505916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。